Fesoterodine-d7 (fumarate)
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Overview
Description
Fesoterodine-d7 (fumarate) is a deuterium-labeled derivative of fesoterodine fumarate. Fesoterodine fumarate is an orally active, non-subtype selective, competitive muscarinic receptor antagonist. It is primarily used for the treatment of overactive bladder syndrome, which is characterized by symptoms such as urge urinary incontinence, urgency, and frequency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of high-purity fesoterodine fumarate involves the salification reaction of fesoterodine with fumaric acid in an organic solvent, preferably a ketone, at a temperature not exceeding 45°C. This process yields products with high purity and yield .
Industrial Production Methods
In industrial settings, the production of fesoterodine fumarate typically involves the use of stability-indicating RP-HPLC methods to estimate process-related impurities and degradation products. This method ensures the quality and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Fesoterodine-d7 (fumarate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its active metabolite, 5-hydroxymethyl tolterodine.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major product formed from the reduction of fesoterodine-d7 (fumarate) is 5-hydroxymethyl tolterodine, which exhibits antimuscarinic activity .
Scientific Research Applications
Fesoterodine-d7 (fumarate) has several scientific research applications, including:
Chemistry: Used as a tracer in the quantitation of drug molecules during the drug development process.
Biology: Studied for its effects on muscarinic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic effects in treating overactive bladder syndrome.
Industry: Utilized in the development of extended-release formulations for improved drug delivery.
Mechanism of Action
Fesoterodine-d7 (fumarate) acts as a competitive antagonist at muscarinic receptors. Once converted to its active metabolite, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This results in reduced bladder contraction and consequently, a decreased urge to urinate .
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic uses.
Oxybutynin: An antimuscarinic agent used for the treatment of overactive bladder.
Uniqueness
Fesoterodine-d7 (fumarate) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in research applications. Additionally, its non-subtype selective antagonism provides a broad spectrum of activity against various muscarinic receptors .
Properties
Molecular Formula |
C30H41NO7 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1/i1D3,2D3,18D; |
InChI Key |
MWHXMIASLKXGBU-WQNIPITBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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